Chromium(III) nitrate nonahydrate

Overview

Description

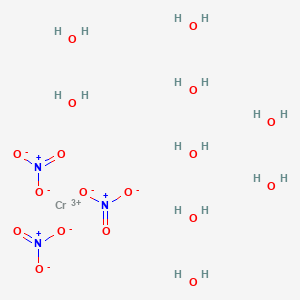

Chromium(III) nitrate nonahydrate is a hydrated chromium salt with the chemical formula Cr(NO₃)₃·9H₂O. It appears as purple crystals and is highly soluble in water. This compound is commonly used as a source of chromium in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Chromium(III) nitrate nonahydrate is a hydrated chromium salt that is commonly used as a chromium source in organic synthesis . It is used in the preparation of chromium oxide nanoparticles by thermal decomposition . The primary target of this compound is the organic compounds that require chromium as a catalyst or a component in their structure .

Mode of Action

The mode of action of this compound involves a complex process of thermal decomposition . The process begins with the simultaneous dehydration and concurrent condensation of 4 mol of the initial monomer Cr(NO3)3·9H2O . The resulting product Cr4N12O36·31H2O gradually loses water and azeotrope HNO3 + H2O, and is transformed into tetrameric oxynitrate Cr4N4O16 . At higher temperatures, the tetramer loses N2O3 and O2 and a simultaneous oxidation of Cr(III) to Cr(IV) occurs . The resulting composition at this stage is chromium dioxide dimer Cr4O8 . Finally, at 447 °C the unstable dimer loses oxygen and is transformed into 2Cr2O3 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of chromium oxide nanoparticles and the preparation of chromium (III) based Ziegler-Natta catalysts for the polymerization of ethylene . The compound plays a crucial role in these pathways by providing the necessary chromium ions.

Pharmacokinetics

It’s important to note that the compound is highly soluble in water , which can influence its distribution and availability in an industrial setting.

Result of Action

The result of the action of this compound is the formation of chromium oxide nanoparticles and chromium (III) based Ziegler-Natta catalysts . These products have significant applications in various industrial processes.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of water . The compound is highly soluble in water , and its thermal decomposition process is temperature-dependent . Therefore, controlling these environmental factors is crucial for optimizing the efficacy and stability of this compound in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium(III) nitrate nonahydrate can be synthesized by dissolving chromium oxide (Cr₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Cr}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Cr(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to obtain the nonahydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting chromium metal or chromium(III) hydroxide with nitric acid. The reaction is controlled to ensure the formation of the nonahydrate form, which is then purified and crystallized .

Chemical Reactions Analysis

Types of Reactions: Chromium(III) nitrate nonahydrate undergoes various chemical reactions, including:

Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.

Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc or iron.

Substitution: The nitrate ions can be substituted with other anions in coordination complexes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

Reduction: Zinc (Zn) or iron (Fe) in acidic solutions.

Substitution: Ligands such as ethylenediamine or oxalate in aqueous solutions.

Major Products:

Oxidation: Chromium(VI) compounds like chromates and dichromates.

Reduction: Chromium(II) compounds.

Substitution: Various chromium coordination complexes.

Scientific Research Applications

Chromium(III) nitrate nonahydrate has numerous applications in scientific research:

Chemistry: Used as a precursor for the synthesis of chromium-based catalysts and coordination complexes.

Biology: Investigated for its role in glucose metabolism and potential therapeutic applications in diabetes management.

Medicine: Studied for its potential use in nutritional supplements to address chromium deficiency.

Comparison with Similar Compounds

Chromium(III) chloride (CrCl₃·6H₂O): Another common chromium(III) salt, used in similar applications but with different solubility and reactivity properties.

Chromium(III) sulfate (Cr₂(SO₄)₃): Used in tanning and as a mordant in dyeing, with distinct chemical behavior compared to chromium(III) nitrate.

Uniqueness: Chromium(III) nitrate nonahydrate is unique due to its high solubility in water and its ability to form stable coordination complexes. This makes it particularly useful in the synthesis of chromium-based catalysts and coordination polymers .

Properties

IUPAC Name |

chromium(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHCUJZTWMCYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001043479 | |

| Record name | Chromium nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystals; [Merck Index] Soluble in water; [ACGIH], DEEP VIOLET CRYSTALS. | |

| Record name | Chromium(III) nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes on heating | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very good | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.8 g/cm³ | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7789-02-8 | |

| Record name | Chromic nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2806IOL1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

66 °C | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)

![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)